Methyl 2-cyanothiazole-5-carboxylate

Lipophilicity Chromatographic Retention Bioavailability Prediction

Procure this pre-functionalized 2-cyano-5-carboxylate thiazole building block to eliminate 3–4 synthetic steps compared to in-house Sandmeyer/cyanation routes. Its zero HBD count, TPSA of 91.2 Ų, and XLogP3 of 1.2 make it a superior CNS-penetrant scaffold versus polar 2-amino analogs. The 2-cyano group enables direct amidine formation, a key pharmacophore for serine protease inhibitors and antiparasitic agents. Building block supplied as a solid with defined purity—request pricing below.

Molecular Formula C6H4N2O2S
Molecular Weight 168.18 g/mol
CAS No. 1211541-45-5
Cat. No. B1404942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-cyanothiazole-5-carboxylate
CAS1211541-45-5
Molecular FormulaC6H4N2O2S
Molecular Weight168.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=C(S1)C#N
InChIInChI=1S/C6H4N2O2S/c1-10-6(9)4-3-8-5(2-7)11-4/h3H,1H3
InChIKeyFCQVJJSVVGSALF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Cyanothiazole-5-carboxylate: Procurement Guide for 2-Cyano-Substituted Thiazole-5-Carboxylate Building Blocks


Methyl 2-cyanothiazole-5-carboxylate (CAS 1211541-45-5) is a heterocyclic building block belonging to the thiazole-5-carboxylate ester class, characterized by a cyano substituent at the 2-position and a methyl ester at the 5-position [1]. It has a molecular formula of C6H4N2O2S and a molecular weight of 168.18 g/mol [2]. The compound is a solid at room temperature with moderate solubility in organic solvents . As a substituted thiazole, it serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, with the cyano group offering a reactive handle for further derivatization [3].

Why Generic Substitution Fails: Distinguishing Methyl 2-Cyanothiazole-5-Carboxylate from Analogous Thiazole-5-Carboxylates


Generic substitution among thiazole-5-carboxylate building blocks is unreliable due to fundamental differences in physicochemical properties, reactivity, and synthetic utility driven by the specific substitution pattern at the 2-position [1]. The 2-cyano group in methyl 2-cyanothiazole-5-carboxylate confers distinct electronic properties and provides a versatile synthetic handle for further transformations that cannot be replicated by 2-amino, 2-bromo, 2-unsubstituted, or 2-alkyl thiazole analogs [2]. The absence of hydrogen bond donors (HBD = 0) fundamentally alters solubility and intermolecular interactions compared to 2-aminothiazole-5-carboxylates (HBD = 1), affecting reaction compatibility and purification workflows [3]. Furthermore, the ester moiety (methyl vs. ethyl) influences lipophilicity and steric accessibility, directly impacting downstream reaction yields and conditions . The following quantitative evidence demonstrates why simple analog replacement cannot be assumed without experimental verification.

Quantitative Evidence Guide: Comparative Physicochemical and Synthetic Differentiation of Methyl 2-Cyanothiazole-5-Carboxylate


Molecular Weight and Lipophilicity Differentiation from Ethyl Ester Homolog

Methyl 2-cyanothiazole-5-carboxylate (MW 168.18 g/mol, XLogP3-AA 1.2) is differentiated from its ethyl ester homolog, ethyl 2-cyanothiazole-5-carboxylate (MW 182.20 g/mol, LogP 1.19), by lower molecular weight and marginally higher computed lipophilicity [1]. While the difference in LogP is numerically small (1.2 vs 1.19), the 14 g/mol molecular weight reduction represents a 7.7% decrease that impacts molar concentrations in stoichiometric reactions and chromatographic retention behavior .

Lipophilicity Chromatographic Retention Bioavailability Prediction

Absence of Hydrogen Bond Donors vs. 2-Aminothiazole-5-Carboxylate Analogs

Methyl 2-cyanothiazole-5-carboxylate possesses zero hydrogen bond donors (HBD = 0), contrasting sharply with the widely used 2-aminothiazole-5-carboxylate class, which possesses one hydrogen bond donor (HBD = 1) due to the primary amine at the 2-position [1]. Both compounds have equivalent hydrogen bond acceptor counts (HBA = 5) [2]. This differential hydrogen bonding capacity fundamentally alters solubility behavior and intermolecular interactions in both reaction media and during crystallization or chromatography .

Hydrogen Bonding Solubility Crystal Engineering

Synthetic Accessibility of 2-Cyano Substitution vs. Traditional Thiazole Synthesis Routes

The synthesis of 2-cyanothiazole derivatives cannot be achieved through traditional cyclization approaches with thioamides or thioureas, which generally limit the installation of reactive functional groups at the 2-position [1]. The 2-cyanothiazole core is typically accessed via a multi-step, inefficient route involving 2-aminothiazole synthesis, Sandmeyer reaction to 2-bromothiazole, and copper-catalyzed cyanation [2]. In contrast, the unsubstituted 2-cyanothiazole scaffold can now be synthesized via cyanogen gas methodology in 55% yield over 4 steps [3]. Methyl 2-cyanothiazole-5-carboxylate incorporates both the challenging 2-cyano group and the 5-carboxylate ester, making it a valuable pre-functionalized intermediate that bypasses these inefficient synthetic sequences.

Synthetic Methodology API Building Block Route Efficiency

Topological Polar Surface Area and Physicochemical Property Profile

Methyl 2-cyanothiazole-5-carboxylate exhibits a topological polar surface area (TPSA) of 91.2 Ų [1]. This TPSA value positions it within favorable ranges for central nervous system (CNS) drug-likeness parameters (typically TPSA < 90 Ų considered optimal for blood-brain barrier penetration) [2]. The compound's combination of moderate lipophilicity (XLogP3-AA = 1.2), zero hydrogen bond donors, and TPSA near the CNS-optimal threshold distinguishes it from more polar analogs such as 2-aminothiazole-5-carboxylates (TPSA = 93.5 Ų, XLogP3-AA = 0.8) [3] and from the more lipophilic ethyl ester homolog .

Drug-likeness Membrane Permeability TPSA

Differential Reactivity of 2-Cyano Group as a Synthetic Handle

The 2-cyano group in 2-cyanothiazole derivatives can be converted to the corresponding amidine, providing a versatile route to amidine-containing thiazoles [1]. This transformation pathway is uniquely accessible to 2-cyano thiazoles and is not available to 2-amino, 2-bromo, or 2-alkyl thiazole-5-carboxylate analogs [2]. The amidine functional group is a privileged pharmacophore in numerous biologically active compounds, including serine protease inhibitors and cardiovascular agents, making the cyano-to-amidine conversion a valuable late-stage diversification strategy [3].

Functional Group Interconversion Amidine Synthesis Heterocycle Derivatization

Potential Role as Intermediate in Antiviral and Kinase Inhibitor Programs

2-Cyanothiazole-containing scaffolds have been investigated in antiviral research, with cyanothiazolylpyrrolidinecarboxylates prepared as potential antiviral agents [1]. Additionally, a high-throughput screen of approximately 110,000 compounds for hepatitis B virus (HBV) pregenomic RNA encapsidation inhibitors identified thiazole-containing scaffolds . Thiazole-5-carboxylate derivatives serve as key intermediates in the synthesis of kinase inhibitors, including the anticancer agent dasatinib, which targets BCR-ABL and Src family kinases . While direct quantitative activity data for methyl 2-cyanothiazole-5-carboxylate is not publicly available, the compound represents a pre-functionalized scaffold enabling rapid analog generation in these therapeutic areas.

Antiviral Agents Kinase Inhibitors HBV Encapsidation

Optimal Research and Industrial Application Scenarios for Methyl 2-Cyanothiazole-5-Carboxylate


Medicinal Chemistry: CNS Drug Discovery Building Block

Methyl 2-cyanothiazole-5-carboxylate is optimally suited for medicinal chemistry programs targeting central nervous system (CNS) indications. With a topological polar surface area (TPSA) of 91.2 Ų, which approaches the CNS-optimal threshold of <90 Ų, combined with zero hydrogen bond donors (HBD = 0) and moderate lipophilicity (XLogP3-AA = 1.2), this building block offers physicochemical parameters more favorable for blood-brain barrier penetration compared to more polar 2-aminothiazole-5-carboxylate analogs (TPSA = 93.5 Ų, HBD = 1, XLogP3-AA = 0.8) [1]. Procurement of this pre-functionalized scaffold enables SAR exploration around thiazole-based CNS leads without requiring in-house synthesis of challenging 2-cyano thiazole intermediates.

Synthetic Methodology: Amidine-Containing Heterocycle Synthesis

This compound is particularly valuable for synthetic chemistry groups requiring access to amidine-functionalized thiazoles. The 2-cyano group can be directly converted to the corresponding amidine [2], providing a synthetic entry point to amidine-containing scaffolds that are not accessible from 2-amino, 2-bromo, or 2-alkyl thiazole-5-carboxylate analogs. The amidine pharmacophore is prevalent in serine protease inhibitors, cardiovascular agents, and antiparasitic compounds [3], making this transformation route strategically important for late-stage diversification in hit-to-lead campaigns.

Process Chemistry: Pre-Functionalized Intermediate for API Synthesis

For process chemistry and API development teams, methyl 2-cyanothiazole-5-carboxylate serves as a pre-functionalized building block that bypasses inefficient in-house synthesis of 2-cyano thiazoles. Traditional routes to 2-cyanothiazoles require a multi-step sequence involving Sandmeyer bromination and copper-catalyzed cyanation, whereas procurement of this pre-assembled scaffold eliminates 3–4 synthetic steps [4]. This time and resource savings is particularly valuable in early-stage drug discovery where rapid analog generation is prioritized over route optimization.

Antiviral and Kinase Inhibitor Drug Discovery

Methyl 2-cyanothiazole-5-carboxylate is aligned with established thiazole-containing pharmacophore space in antiviral and kinase inhibitor programs. Cyanothiazolylpyrrolidinecarboxylates have been prepared as potential antiviral agents [5], and thiazole-5-carboxylate derivatives serve as key intermediates in kinase inhibitor synthesis, including the anticancer agent dasatinib . For discovery teams working in HBV, oncology, or related therapeutic areas, this building block provides a pre-functionalized scaffold that accelerates analog synthesis and SAR exploration without requiring de novo construction of the 2-cyano-5-carboxylate thiazole core.

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